2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine
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Overview
Description
2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of both fluorine and trifluoromethylsulfonyl groups imparts distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with appropriate sulfonylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethylsulfonyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylsulfonyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways, making the compound effective in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the sulfonyl group, resulting in different reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and uses.
2-Fluoro-3-(trifluoromethyl)pyridine: Differently substituted pyridine with distinct properties and applications.
Uniqueness
2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine is unique due to the combination of fluorine and trifluoromethylsulfonyl groups, which impart specific electronic and steric effects. These effects enhance its reactivity and make it suitable for specialized applications in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C6H3F4NO2S |
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Molecular Weight |
229.15 g/mol |
IUPAC Name |
2-fluoro-4-(trifluoromethylsulfonyl)pyridine |
InChI |
InChI=1S/C6H3F4NO2S/c7-5-3-4(1-2-11-5)14(12,13)6(8,9)10/h1-3H |
InChI Key |
CQVFNMVDAXBMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
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